molecular formula C7H7BrFNO B15047667 O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

Cat. No.: B15047667
M. Wt: 220.04 g/mol
InChI Key: KAPZMVXZMLKBKL-UHFFFAOYSA-N
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Description

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 5-bromo-2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is unique due to the presence of both a hydroxylamine group and a 5-bromo-2-fluorophenylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2

InChI Key

KAPZMVXZMLKBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CON)F

Origin of Product

United States

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